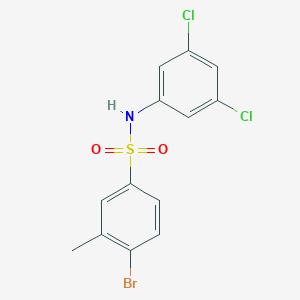![molecular formula C13H15N3O2 B7567540 N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, also known as MEM, is a compound that has been extensively studied for its potential applications in scientific research. MEM belongs to the class of cyclopropanamine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the formation of a complex with copper ions, which results in the activation of a fluorescence signal. The complex formation is based on the chelation of the copper ion by the oxadiazole ring of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine. The fluorescence signal is attributed to the excited state of the complex formed between N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine and copper ions.
Biochemical and Physiological Effects:
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to have antioxidant properties and can scavenge free radicals. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in lab experiments is its high sensitivity and selectivity towards copper ions. It can detect even trace amounts of copper ions, making it a valuable tool for the detection of copper in various samples. However, one limitation of using N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several potential future directions for the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine in scientific research. One area of interest is the development of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine-based sensors for the detection of copper ions in biological samples. Another potential application is the use of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine as a fluorescent probe for the detection of other metal ions. Additionally, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine can be used as a ligand in the synthesis of new metal-organic frameworks and coordination polymers with potential applications in catalysis and drug delivery.
Conclusion:
In conclusion, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, or N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine, is a compound that has shown significant potential for various applications in scientific research. Its high sensitivity and selectivity towards copper ions make it a valuable tool for the detection of copper in various samples. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine also exhibits a range of biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial agents. With several potential future directions, N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine is a compound that warrants further research and investigation.
Synthesemethoden
The synthesis of N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine involves the reaction of 2-methoxyphenyl hydrazine with ethyl 2-bromoacetate, followed by the cyclization of the resulting compound with cyclopropanecarboxaldehyde. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has been extensively studied for its potential applications in various scientific research fields. It has shown significant potential as a fluorescent probe for the detection of metal ions, particularly copper ions. N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-3-2-4-10(11)13-15-12(18-16-13)8-14-9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGYTDLKMSGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)



